N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide
Description
This compound is a nitro-substituted diarylamide featuring a quinoxaline-3-one core linked via a carbonyl group to a 2,6-dinitroaniline moiety, which is further connected to an acetamide-functionalized phenyl ring. Its synthesis likely involves multi-step reactions, including diazonium coupling (as seen in analogous compounds) , O-arylation, and cyclization with oxalic acid .
Properties
IUPAC Name |
N-[4-[2,6-dinitro-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)anilino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O7/c1-13(30)24-15-6-8-16(9-7-15)25-22-19(28(33)34)10-14(11-20(22)29(35)36)23(32)27-12-21(31)26-17-4-2-3-5-18(17)27/h2-11,25H,12H2,1H3,(H,24,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANWNHQMAKEHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18N6O7
- Molecular Weight : 490.43 g/mol
- CAS Number : [insert CAS number if available]
The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of dinitro and acetamide groups contributes to its potential pharmacological effects.
Antitumor Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Certain quinoxaline derivatives inhibit receptor tyrosine kinases such as EGFR and BRAF(V600E), leading to reduced tumor proliferation and survival rates in vitro and in vivo .
- Induction of Apoptosis : These compounds promote programmed cell death in cancer cells by activating apoptotic pathways .
Antimicrobial Activity
Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have demonstrated that this compound exhibits:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungicidal Properties : Significant activity against pathogenic fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cellular damage and death.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways essential for microbial survival and proliferation .
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various quinoxaline derivatives, including this compound. Results indicated a significant reduction in tumor growth in xenograft models treated with this compound compared to controls.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Summary
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide involves multi-step reactions that incorporate various functional groups. Research has demonstrated that modifications to the quinoxaline structure can lead to derivatives with enhanced biological activity. For instance, studies on related quinoxaline derivatives have shown promising results in anticancer assays using the MTT method to evaluate cell viability against different cancer cell lines such as HCT-116 and OVCAR-8 .
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds related to this compound. For example:
- Cell Viability Assays : Compounds derived from quinoxaline structures have shown significant inhibition of cancer cell growth. In particular, derivatives tested against HCT-116 cells exhibited percent growth inhibitions ranging from 51% to 86% depending on the specific compound .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation .
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties. Research indicates that certain modifications can enhance their effectiveness against a range of bacterial strains. The specific mechanisms often involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity Assessment
A study published in ACS Omega detailed the synthesis and evaluation of various quinoxaline derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant anticancer activity against multiple cell lines with varying degrees of efficacy .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| Compound 6h | OVCAR-8 | 85.26% |
| Compound 6h | NCI-H40 | 75.99% |
Synthesis Techniques
A comprehensive synthesis protocol for related quinoxaline compounds was reported in Der Pharma Chemica, highlighting regioselective reactions that enhance yield and purity . This synthesis approach is crucial for developing new derivatives with optimized biological activity.
Comparison with Similar Compounds
Key Observations:
- Linkage variability : Ether (compound f) vs. carbonyl (target) linkages influence molecular rigidity and hydrogen-bonding capacity .
- Bioisosteric replacements : Sulfonamide (compound 9) vs. acetamide (target) groups may alter solubility and target affinity .
Physicochemical Properties
- Melting points : High melting points (>250°C) are typical for nitro-substituted diarylamides due to strong intermolecular interactions (cf. 288°C for 13a ) .
- Solubility : Nitro groups may reduce aqueous solubility compared to methoxy or sulfonamide analogs .
- Spectroscopic profiles : IR and NMR data for analogs (e.g., 13a , 13b ) confirm carbonyl (1660–1664 cm⁻¹) and nitrile (2212–2214 cm⁻¹) vibrations .
Preparation Methods
Iron-Catalyzed Quinoxaline Formation
The 3-oxo-3,4-dihydroquinoxaline core is synthesized via iron-catalyzed transfer hydrogenation, as reported by Hong et al.. A mixture of 2-nitroaniline and vicinal diols undergoes condensation in the presence of the Knölker complex (tricarbonyl(η⁴-cyclopentadienone)iron) and trimethylamine N-oxide. This one-pot method achieves simultaneous oxidation of diols to diketones and reduction of nitro groups to diamines, yielding dihydroquinoxalines in 49–98% yields.
Reaction Conditions :
- Catalyst: Knölker complex (5 mol%)
- Activator: Trimethylamine N-oxide (1.2 equiv)
- Solvent: Toluene, 110°C, 12–24 hours
Carboxylation and Acid Chloride Formation
The quinoxaline intermediate is functionalized at the 6-position via Friedel-Crafts acylation or directed lithiation followed by carboxylation. Subsequent esterification (e.g., methyl quinoxaline-6-carboxylate) and saponification yield the carboxylic acid:
Saponification :
Acid Chloride Synthesis :
Preparation of 4-Amino-2,6-Dinitroaniline
Nitration of 4-Nitroaniline
Regioselective nitration of 4-nitroaniline introduces nitro groups at the 2- and 6-positions. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C achieves dinitration without over-oxidation:
Procedure :
- Add 4-nitroaniline to HNO₃/H₂SO₄ at 0°C
- Stir for 2 hours, quench with ice
- Filter and recrystallize (ethanol/water)
- Yield: 70–75%
Analytical Data :
- ¹H NMR (DMSO-d₆): δ 8.35 (s, 2H, Ar-H), 6.55 (s, 2H, NH₂)
- IR : 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
Assembly of the Target Molecule
Amide Coupling of Quinoxaline Carbonyl Chloride and 4-Amino-2,6-Dinitroaniline
The acid chloride reacts with 4-amino-2,6-dinitroaniline in anhydrous dichloromethane under Schotten-Baumann conditions:
Reaction Protocol :
- Dissolve 4-amino-2,6-dinitroaniline (1 equiv) in DCM.
- Add quinoxaline-6-carbonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Wash with NaHCO₃ (aq) and brine, dry (Na₂SO₄), and concentrate.
- Purify by silica chromatography (hexane/ethyl acetate).
Intermediate : 4-(2,6-Dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)aniline
- Yield : 65–70%
- MS (ESI) : m/z 481.1 [M+H]⁺
Acetylation of the Aniline Intermediate
The free amine is acetylated using acetic anhydride in pyridine:
Procedure :
- Dissolve intermediate (1 equiv) in pyridine (5 mL).
- Add acetic anhydride (2 equiv) at 0°C.
- Stir at room temperature for 6 hours.
- Quench with ice-water, extract with ethyl acetate.
- Purify via recrystallization (ethanol).
Final Product : N-[4-(2,6-Dinitro-4-{[3-Oxo-3,4-Dihydro-1(2H)-Quinoxalinyl]Carbonyl}Anilino)Phenyl]Acetamide
- Yield : 80–85%
- Mp : 218–220°C
- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.95 (s, 2H, Quinoxaline-H), 8.40 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 2.10 (s, 3H, CH₃)
- ¹³C NMR : δ 170.5 (C=O), 162.0 (Quinoxaline C=O), 150.2 (NO₂-C), 138.5–115.2 (Ar-C)
Alternative Synthetic Routes and Optimization
Domino Reactions for Quinoxaline Formation
Nageswar et al. demonstrated β-cyclodextrin-mediated quinoxaline synthesis in water. This green method avoids organic solvents but requires elevated temperatures (50°C) and longer reaction times (24 hours). Comparatively, the iron-catalyzed approach offers higher atom economy and shorter durations.
Solid-Phase Synthesis
Amberlite resin-supported sodium hexafluorophosphate catalyzes quinoxaline formation in aqueous methanol, enabling recyclability and reduced purification steps. However, scalability for multi-gram synthesis remains unverified.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the quinoxalinone core. Key steps include:
Functionalization : Introducing nitro groups via nitration under controlled acidic conditions (e.g., H₂SO₄/HNO₃).
Amidation : Coupling the intermediate with acetamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purification : Column chromatography or recrystallization to isolate the final product.
- Validation : Intermediate characterization via TLC and NMR ensures reaction progression. Final purity is confirmed by HPLC and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly for the quinoxalinyl and acetamide moieties.
Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Reference Data : Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignments align with known analogs .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
Risk Assessment : Evaluate hazards based on structural analogs (e.g., nitro groups may pose explosive risks; acetamide derivatives require skin/eye protection).
Engineering Controls : Use fume hoods for synthesis and handling.
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Guidelines : Follow protocols from safety data sheets (SDS) of structurally related nitroaromatics and acetamides .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystallographic properties of this compound?
- Methodological Answer :
Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O interactions between acetamide and nitro groups).
Crystallographic Software : Refinement via SHELXL (from the SHELX suite) models hydrogen bond networks and validates crystal packing .
- Impact : Strong intermolecular interactions may enhance thermal stability but reduce solubility, affecting formulation strategies .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Methodological Answer :
Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature, stoichiometry, and catalyst loading.
Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic nitration steps .
- Case Study : Yields for similar quinoxalinone derivatives improved by 20% using DoE-guided adjustments in solvent polarity .
Q. How can computational methods predict the compound’s reactivity or stability?
- Methodological Answer :
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., electrophilic nitro groups).
Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature conditions.
- Validation : Compare computational results with experimental stability studies (e.g., accelerated aging tests) .
Q. What are the challenges in resolving structural ambiguities via X-ray crystallography?
- Methodological Answer :
Data Collection : High-resolution synchrotron data minimizes errors in electron density maps.
Disorder Modeling : Address positional disorder in flexible side chains using restraints in SHELXL .
- Example : A related acetamide derivative required anisotropic refinement for accurate placement of nitro group orientations .
Literature and Data Management
Q. How can researchers efficiently navigate prior art for this compound?
- Methodological Answer :
Database Searches : Use SciFinder or Reaxys with precise IUPAC names and SMILES strings.
Patent Mining : Filter USPTO/EPO patents using keywords like "quinoxalinyl carbonyl anilino acetamide."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
